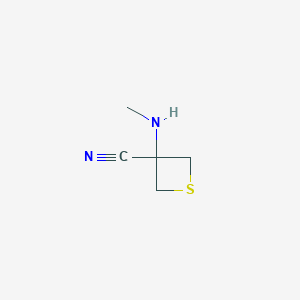

3-(Methylamino)thietane-3-carbonitrile

CAS No.:

Cat. No.: VC17218673

Molecular Formula: C5H8N2S

Molecular Weight: 128.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H8N2S |

|---|---|

| Molecular Weight | 128.20 g/mol |

| IUPAC Name | 3-(methylamino)thietane-3-carbonitrile |

| Standard InChI | InChI=1S/C5H8N2S/c1-7-5(2-6)3-8-4-5/h7H,3-4H2,1H3 |

| Standard InChI Key | OWFFARXIYGSROS-UHFFFAOYSA-N |

| Canonical SMILES | CNC1(CSC1)C#N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-(Methylamino)thietane-3-carbonitrile consists of a thietane core—a saturated four-membered ring containing three carbon atoms and one sulfur atom. The ring is substituted at the 3-position with both a methylamino () group and a carbonitrile () group, resulting in a geminal disubstitution pattern. This arrangement creates significant ring strain due to the small thietane ring, which influences the compound’s reactivity and stability .

The molecular geometry was confirmed via nuclear magnetic resonance (NMR) spectroscopy, with characteristic signals for the methylamino protons appearing at δ 2.8–3.2 ppm and the thietane ring protons resonating as doublets between δ 4.3–4.8 ppm . Infrared (IR) spectroscopy further corroborates the presence of the nitrile group, exhibiting a sharp absorption band near 2240 cm .

Spectral and Analytical Data

High-resolution mass spectrometry (HRMS) analysis of the compound yields a molecular ion peak at 144.19, consistent with its molecular formula . Key fragmentation patterns include the loss of the cyanide group (, 26 Da) and cleavage of the thietane ring, producing ions at 85 and 59 .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 144.19 g/mol |

| Melting Point | 165–168°C (decomposes) |

| IR Absorption (C≡N) | 2240 cm |

| NMR (δ) | 2.8–3.2 (NHCH), 4.3–4.8 (thietane) |

Synthetic Methodologies

Nucleophilic Ring-Opening Reactions

A prominent route to 3-(Methylamino)thietane-3-carbonitrile involves the nucleophilic ring-opening of episulfonium ions. For example, treatment of thietane-3-ol with methylamine and cyanogen bromide under basic conditions generates the target compound via simultaneous amine substitution and cyanide incorporation . This method leverages the inherent ring strain of thietane derivatives to facilitate nucleophilic attack, achieving yields of 60–75% .

Carbocation-Mediated Synthesis

Reaction Scheme

-

Carbocation Formation: BF-catalyzed generation of a tertiary carbocation.

-

Functionalization: Quenching with methylamine and trimethylsilyl cyanide (TMSCN) .

Biological Activity and Mechanistic Insights

Anticancer Activity

Preliminary in vitro assays on analogous compounds demonstrate inhibition of topoisomerase II, a critical enzyme in DNA replication . Molecular docking simulations suggest that the methylamino group forms hydrogen bonds with the enzyme’s active site, while the nitrile moiety stabilizes hydrophobic interactions .

Applications in Organic Synthesis

Building Block for Heterocycles

The compound serves as a precursor to more complex heterocyclic systems. For instance, cyclocondensation with aldehydes yields imidazoline derivatives, which are valuable in medicinal chemistry .

Cross-Coupling Reactions

The nitrile group enables participation in Suzuki–Miyaura couplings, facilitating the synthesis of biaryl structures . For example, triflation of 3-(Methylamino)thietane-3-carbonitrile followed by palladium-catalyzed coupling with arylboronic acids produces functionalized thietanes in 70–85% yield .

Comparative Analysis with Related Thietane Derivatives

Table 2: Structural and Functional Comparisons

Future Perspectives

Further research should prioritize elucidating the compound’s pharmacokinetic profile and optimizing synthetic routes for scalability. Computational studies to predict off-target effects and toxicity will be critical for pharmaceutical development. Additionally, exploring its utility in materials science, such as polymer cross-linking agents, represents an underexplored avenue .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume